REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:11](=O)[C:12]([F:15])([F:14])[F:13])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>C1COCC1.B.CSC>[F:15][C:12]([F:13])([F:14])[CH2:11][N:8]1[CH2:9][CH2:10][C:5]2([O:1][CH2:2][CH2:3][O:4]2)[CH2:6][CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCN(CC2)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
83.7 mL
|
Type
|
solvent
|
Smiles
|
B.CSC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing the reaction mixture for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with MeOH
|
Type
|
CUSTOM
|
Details
|
After removal of THF
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CN1CCC2(OCCO2)CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |